ethyl 4-{[(2Z)-3-[(4-methoxyphenyl)carbamoyl]-2H-chromen-2-ylidene]amino}benzoate
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Overview
Description
Ethyl 4-{[(2Z)-3-[(4-methoxyphenyl)carbamoyl]-2H-chromen-2-ylidene]amino}benzoate is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a chromenylidene moiety and a methoxyphenyl carbamoyl group. It is of interest due to its potential biological activities and its role in synthetic chemistry.
Preparation Methods
The synthesis of ethyl 4-{[(2Z)-3-[(4-methoxyphenyl)carbamoyl]-2H-chromen-2-ylidene]amino}benzoate involves multiple steps. One common synthetic route includes the condensation of 4-methoxyphenyl isocyanate with 3-formylchromone, followed by the reaction with ethyl 4-aminobenzoate under specific conditions. The reaction typically requires a solvent such as ethanol or methanol and may involve catalysts to facilitate the process .
Chemical Reactions Analysis
Ethyl 4-{[(2Z)-3-[(4-methoxyphenyl)carbamoyl]-2H-chromen-2-ylidene]amino}benzoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohol derivatives.
Scientific Research Applications
Ethyl 4-{[(2Z)-3-[(4-methoxyphenyl)carbamoyl]-2H-chromen-2-ylidene]amino}benzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s potential biological activities, such as anti-inflammatory and antioxidant properties, are of interest for drug development.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of ethyl 4-{[(2Z)-3-[(4-methoxyphenyl)carbamoyl]-2H-chromen-2-ylidene]amino}benzoate involves its interaction with specific molecular targets. The chromenylidene moiety can interact with enzymes and receptors, modulating their activity. The methoxyphenyl carbamoyl group may enhance the compound’s binding affinity to these targets, leading to its biological effects .
Comparison with Similar Compounds
Ethyl 4-{[(2Z)-3-[(4-methoxyphenyl)carbamoyl]-2H-chromen-2-ylidene]amino}benzoate can be compared with similar compounds such as:
Ethyl 4-{[(2Z)-3-[(4-methylphenyl)carbamoyl]-2H-chromen-2-ylidene]amino}benzoate: This compound has a methyl group instead of a methoxy group, which may affect its biological activity and chemical reactivity.
Ethyl 3-{[(2Z)-3-[(4-methoxyphenyl)carbamoyl]-2H-chromen-2-ylidene]amino}benzoate: This is a positional isomer with different substitution patterns, leading to variations in its properties.
This compound stands out due to its specific substitution pattern, which imparts unique chemical and biological properties.
Biological Activity
Ethyl 4-{[(2Z)-3-[(4-methoxyphenyl)carbamoyl]-2H-chromen-2-ylidene]amino}benzoate is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a comprehensive overview of its biological activity, including experimental findings, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a complex structure that includes:
- A chromene moiety.
- An amino group linked to a benzoate .
- A methoxyphenyl substituent.
The molecular formula is C20H20N2O4, with a molecular weight of approximately 352.39 g/mol.
Anticancer Activity
Recent studies have indicated that this compound exhibits notable anticancer properties. In vitro tests demonstrated significant cytotoxic effects against various cancer cell lines, including colorectal carcinoma (HCT-116) and epidermoid carcinoma (HEP2). The compound's mechanism appears to involve the induction of apoptosis through the activation of caspase pathways and the modulation of cell cycle progression .
Antimicrobial Properties
The compound has also shown promising antimicrobial activity. In vitro assays against several bacterial strains revealed that it effectively inhibits the growth of both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values suggest that it operates through disruption of bacterial cell membranes, leading to increased permeability and eventual cell lysis .
Antioxidant Activity
This compound has demonstrated antioxidant properties in various assays, such as the DPPH radical scavenging test. This activity is attributed to its ability to donate hydrogen atoms, thereby neutralizing free radicals and reducing oxidative stress in biological systems .
Anti-inflammatory Effects
In addition to its anticancer and antimicrobial properties, the compound exhibits anti-inflammatory effects. Studies indicate that it can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. This suggests potential applications in treating chronic inflammatory diseases .
The mechanisms underpinning the biological activities of this compound are multifaceted:
- Apoptosis Induction : The compound triggers apoptosis in cancer cells by activating intrinsic pathways involving mitochondrial dysfunction.
- Membrane Disruption : Its antimicrobial action is linked to alterations in membrane integrity, leading to cellular leakage.
- Radical Scavenging : The antioxidant capacity is primarily due to the presence of phenolic groups that can stabilize free radicals.
- Cytokine Modulation : By affecting signaling pathways related to inflammation, the compound reduces cytokine levels, contributing to its anti-inflammatory effects.
Study on Anticancer Activity
A study conducted by researchers evaluated the anticancer efficacy of this compound against HCT-116 cells. Results showed an IC50 value of approximately 15 μM, indicating potent activity compared to standard chemotherapeutics like doxorubicin .
Study on Antimicrobial Efficacy
Another study investigated the antimicrobial properties against Staphylococcus aureus and Escherichia coli. The compound exhibited MIC values of 32 µg/mL for S. aureus and 64 µg/mL for E. coli, demonstrating significant antibacterial potential .
Study on Antioxidant Activity
In a comparative analysis with known antioxidants, this compound showed higher DPPH scavenging activity than ascorbic acid at certain concentrations, reinforcing its potential as a natural antioxidant .
Properties
Molecular Formula |
C26H22N2O5 |
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Molecular Weight |
442.5 g/mol |
IUPAC Name |
ethyl 4-[[3-[(4-methoxyphenyl)carbamoyl]chromen-2-ylidene]amino]benzoate |
InChI |
InChI=1S/C26H22N2O5/c1-3-32-26(30)17-8-10-20(11-9-17)28-25-22(16-18-6-4-5-7-23(18)33-25)24(29)27-19-12-14-21(31-2)15-13-19/h4-16H,3H2,1-2H3,(H,27,29) |
InChI Key |
XLHDAZICVCVCBZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)N=C2C(=CC3=CC=CC=C3O2)C(=O)NC4=CC=C(C=C4)OC |
Origin of Product |
United States |
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